molecular formula C8H18N2 B1343463 N-(2-aminoethyl)-N-methylcyclopentanamine CAS No. 859340-58-2

N-(2-aminoethyl)-N-methylcyclopentanamine

Cat. No.: B1343463
CAS No.: 859340-58-2
M. Wt: 142.24 g/mol
InChI Key: YUGHUGYCOBWRDH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-methylcyclopentanamine (CAS 859340-58-2) is a synthetic organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. This chemical is classified as an organic building block and is offered with a typical purity of 98% . As a diamino compound featuring both cyclopentylamine and ethylamine moieties, it serves as a versatile pharmaceutical intermediate in research and development processes, particularly useful for the synthesis of more complex molecular structures . The primary research application of this compound lies in its role as a key synthetic precursor. Its molecular structure, containing distinct primary and tertiary amine functional groups, makes it a valuable scaffold in medicinal chemistry for constructing potential pharmacologically active agents. While specific biological data for this exact molecule is limited, compounds within this class are frequently explored for their potential to modulate biological targets. Researchers utilize this intermediate under the strict understanding that it is For Research and Development Use Only and is not intended for diagnostic, therapeutic, or human use . The product is available for procurement in quantities ranging from 250mg to 10g, supplied with analytical data to support research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyclopentyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGHUGYCOBWRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of N-Methyl-N-Cyclopentyl-Ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis

N-Methyl-N-cyclopentyl-ethylenediamine is a specialized unsymmetrical diamine building block used primarily in the optimization phase of drug discovery (Lead Optimization). It serves as a critical "tail" moiety, designed to modulate physicochemical properties (LogP, pKa) and enhance target affinity through specific hydrophobic and electrostatic interactions.

Unlike generic solubilizing groups (e.g., morpholine, piperazine), this motif offers a unique balance of steric bulk and lipophilicity without introducing additional hydrogen bond donors (HBD), making it a high-value tool for penetrating the Blood-Brain Barrier (BBB) and optimizing GPCR ligand binding.

Chemoinformatic Profile
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 142.24 g/mol Low MW allows attachment to larger scaffolds (Fragment-Based Design).
cLogP ~1.2 - 1.5Moderate lipophilicity; enhances permeability compared to pure ethylenediamine.
pKa (Tertiary Amine) ~9.5 - 10.0Highly basic; exists as a cation at physiological pH, improving solubility.
H-Bond Donors 2 (Primary Amine)The primary amine is the "handle" for covalent attachment to the drug core.
Rotatable Bonds 4Flexible linker allows the basic center to adopt optimal binding conformation.

Part 2: Medicinal Chemistry Applications

GPCR Ligand Optimization (The "Basic Tail" Strategy)

Many G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Histamine H3/H4, Dopamine D2/D3, Muscarinic M1-M5), possess a conserved aspartic acid residue in the binding pocket (Transmembrane Domain 3).

  • Mechanism: The N-methyl-N-cyclopentyl moiety acts as the basic terminus. The tertiary nitrogen becomes protonated at physiological pH, forming a salt bridge with the conserved Aspartate.

  • Why Cyclopentyl? The cyclopentyl ring provides a "Goldilocks" steric effect—it is bulkier than an isopropyl group (increasing hydrophobic contacts) but more compact than a cyclohexyl group, allowing it to fit into tighter hydrophobic sub-pockets often found in H3 and CCR2 receptors.

  • Why N-Methyl? Methylation of the nitrogen eliminates a Hydrogen Bond Donor (HBD). Reducing HBD count is a proven strategy to decrease P-glycoprotein (P-gp) efflux and improve CNS penetration.

Kinase Inhibitor Solubilization

In kinase inhibitors, the ATP-binding pocket is often hydrophobic, but the "solvent front" region tolerates polar groups.

  • Application: This diamine is attached to the hinge-binding scaffold. The primary amine forms the amide bond with the scaffold, while the N-methyl-N-cyclopentyl tail extends into the solvent.

  • Benefit: It drastically improves aqueous solubility of planar, aromatic kinase inhibitors without disrupting the core binding mode.

Bioisosteric Replacement

This moiety is frequently used as an acyclic bioisostere for N-methyl-piperidine or N-methyl-pyrrolidine .

  • Advantage: Unlike rigid rings, the ethylenediamine linker provides rotational freedom, allowing the terminal amine to "scan" for the optimal ionic interaction distance.

Part 3: Strategic Decision Logic (SAR)

The following diagram illustrates the decision process for selecting this specific moiety during Structure-Activity Relationship (SAR) studies.

SAR_Logic Start Lead Compound Optimization (Need Basic Tail) Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is CNS penetration required? Q1->Q2 Yes (Tight Pocket) Option_Cyclohexyl Use N-Cyclohexyl (Too Bulky?) Q1->Option_Cyclohexyl No (Large Pocket) Option_Isopropyl Use N-Isopropyl (Low Affinity?) Q2->Option_Isopropyl No (Peripheral Target) Selection SELECT N-Methyl-N-Cyclopentyl Ethylenediamine Q2->Selection Yes (High Lipophilicity Needed) Reason1 Optimal Hydrophobic Fit (Better than iPr, smaller than cHex) Selection->Reason1 Reason2 Reduced HBD (N-Me) = Better BBB Permeability Selection->Reason2

Figure 1: SAR Decision Tree illustrating the selection of the N-methyl-N-cyclopentyl moiety for optimizing steric fit and CNS penetration.

Part 4: Experimental Protocols

Synthesis of N-Methyl-N-Cyclopentyl-Ethylenediamine

Note: Direct alkylation of ethylenediamine often leads to poly-alkylation. The following protocol uses a Gabriel Synthesis approach for high purity.

Reagents:
  • N-Methylcyclopentylamine (Starting Material)

  • N-(2-Bromoethyl)phthalimide

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

  • Hydrazine Hydrate (

    
    )
    
Step-by-Step Methodology:

Phase 1: Alkylation (Formation of Protected Intermediate)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-methylcyclopentylamine (10.0 mmol, 1.0 eq) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add

    
      (20.0 mmol, 2.0 eq) to the solution.
    
  • Electrophile Addition: Slowly add N-(2-Bromoethyl)phthalimide (10.0 mmol, 1.0 eq) portion-wise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) until the starting amine is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure to yield the crude phthalimide intermediate.
    

Phase 2: Deprotection (Liberation of the Primary Amine)

  • Solubilization: Dissolve the crude intermediate in Ethanol (30 mL).

  • Cleavage: Add Hydrazine Hydrate (30.0 mmol, 3.0 eq) dropwise.

  • Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Purification:

    • Cool the mixture and filter off the white precipitate.

    • Concentrate the filtrate.

    • Resuspend the residue in

      
       (20 mL) to ensure free-basing.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Distillation: Purify the final oil via Kugelrohr distillation or use directly if purity >95% by NMR.

Self-Validating Checkpoint:

  • 1H NMR Validation: Look for the disappearance of aromatic phthalimide signals (7.7–7.9 ppm) and the appearance of a broad singlet (

    
    ) around 1.5–2.0 ppm. The cyclopentyl methine proton should appear as a multiplet around 2.5–3.0 ppm.
    
Synthetic Workflow Diagram

Synthesis_Flow SM1 N-Methyl Cyclopentylamine Inter Phthalimide Intermediate SM1->Inter K2CO3, ACN Reflux SM2 N-(2-Bromoethyl) phthalimide SM2->Inter Product N-Methyl-N-Cyclopentyl Ethylenediamine Inter->Product Deprotection (EtOH, Reflux) Reagent Hydrazine Hydrate Reagent->Product

Figure 2: Two-step synthesis via Gabriel amine synthesis to ensure regioselectivity.

Part 5: References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for solubilizing tails and bioisosteres).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Berlin, M., et al. (2011). Discovery of potent and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4839-4844. (Example of cyclic amine tails in GPCRs).

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. Link

Troubleshooting & Optimization

optimizing yield of N-(2-aminoethyl)-N-methylcyclopentanamine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-OPT-8821 Subject: Optimizing Yield via Nucleophilic Substitution (


)
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Analysis

You are attempting to synthesize N-(2-aminoethyl)-N-methylcyclopentanamine via nucleophilic substitution. This reaction involves the alkylation of N-methylethylenediamine with a cyclopentyl electrophile (typically Bromocyclopentane).

The Core Challenge: This transformation presents a classic Chemoselectivity vs. Steric Hindrance conflict.

  • Regioselectivity: N-methylethylenediamine has two nucleophilic sites: a primary amine (

    
    ) and a secondary amine (
    
    
    
    ). While the secondary amine is more electron-rich (inductive effect), it is sterically hindered. The cyclopentyl ring adds further steric bulk, often causing the electrophile to preferentially attack the primary amine (undesired product).
  • Elimination (

    
    ):  Cyclopentyl halides are prone to 
    
    
    
    elimination to form cyclopentene, especially under heating with strong bases, drastically reducing yield.

This guide provides two workflows: the Direct Alkylation (High Throughput) and the Protected Route (High Purity/Yield) .

Diagnostic Workflow: Select Your Protocol

Before proceeding, determine your priority: Speed or Yield?

ReactionSelection Start Start: Define Priorities Decision Is >95% Regioselectivity Required? Start->Decision RouteA Route A: Direct Alkylation (Speed favored, lower yield) Decision->RouteA No (Purification available) RouteB Route B: Boc-Protection Strategy (Yield favored, more steps) Decision->RouteB Yes (Scale-up/High Purity)

Figure 1: Decision matrix for selecting the synthetic pathway based on purity requirements.

Protocol A: Direct Alkylation (Optimization)

Applicability: Small scale discovery where chromatographic separation of isomers is acceptable.

Reaction Scheme


Optimized Methodology

To favor the secondary amine attack despite sterics, we utilize Solvent Effects and Stoichiometry .

  • Stoichiometry: Use 1.0 eq Cyclopentyl Bromide and 3.0 - 5.0 eq N-methylethylenediamine.

    • Reasoning: Excess amine acts as both nucleophile and proton scavenger. High concentration forces the reaction despite steric drag.

  • Solvent: Acetonitrile (MeCN) or DMF.

    • Optimization: Add 0.1 eq Sodium Iodide (NaI) (Finkelstein condition). This converts the Bromide to a more reactive Iodide in situ, accelerating the

      
       rate relative to the 
      
      
      
      elimination [1].
  • Temperature: Maintain 40–50°C .

    • Warning: Do NOT reflux. Temperatures >60°C significantly increase cyclopentene formation via elimination.

Troubleshooting Table (Route A)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance slowing

.
Switch solvent to DMF (polar aprotic) to boost nucleophilicity. Add NaI catalyst.
High Impurity: Cyclopentene

Elimination dominates.
Lower temperature to RT. Switch base from

to

(less basic).
High Impurity: Primary Alkylation Sterics favoring primary amine.STOP. Direct alkylation is failing due to sterics. Switch to Route B .

Protocol B: The "Gold Standard" (Protected Route)

Applicability: Process chemistry, scale-up, or when high yield is critical. This route guarantees the alkylation occurs only on the methylated nitrogen.

Workflow Visualization

ProtectedRoute Step1 1. Protection (Boc-anhydride) Step2 2. Alkylation (Cyclopentyl-Br + NaH) Step1->Step2 Yields N-Boc-N'-methyl-ethylenediamine Step3 3. Deprotection (TFA or HCl) Step2->Step3 S_N2 on Secondary Amine Product Final Product (High Purity) Step3->Product

Figure 2: The 3-step protection strategy eliminates regioselectivity issues.

Step-by-Step Protocol

Step 1: Selective Protection React N-methylethylenediamine with Boc-anhydride (


)  in DCM at 

.
  • Mechanism: The primary amine is less hindered and reacts with

    
     much faster than the secondary amine.
    
  • Result:tert-butyl (2-(methylamino)ethyl)carbamate.

Step 2: The Critical Substitution

  • Dissolve the Boc-protected amine (1.0 eq) in dry DMF .

  • Add Bromocyclopentane (1.2 eq).

  • Add Cesium Carbonate (

    
    )  (2.0 eq) and TBAI  (tetrabutylammonium iodide - 0.1 eq).
    
  • Heat to 60°C for 12-18 hours.

    • Why this works: The primary amine is blocked. The secondary amine is the only available nucleophile.

      
       is known as the "Cesium Effect" base, aiding alkylation of hindered amines [2].
      

Step 3: Deprotection Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.

Purification & Isolation (The "Cleanup")

Polyamines are notoriously difficult to purify due to "streaking" on silica gel.

Recommended Workup:

  • Acid-Base Extraction:

    • Acidify reaction mixture (pH 2)

      
       Wash with ether (removes non-basic impurities).
      
    • Basify aqueous layer (pH 12) with NaOH.

    • Extract product into DCM (

      
      ).
      
  • Chromatography (If needed):

    • Do NOT use standard Hexane/Ethyl Acetate.

    • Mobile Phase: DCM : Methanol :

      
       (90 : 9 : 1). The ammonia competes with the amine product for silanol sites, preventing streaking [3].
      

Frequently Asked Questions (FAQ)

Q: Why am I seeing a mass of M+68 in my LCMS? A: This is likely the Cyclopentene elimination product (Mass 68). This confirms your reaction temperature is too high or your base is too strong. Switch from Hydride bases (NaH) to Carbonate bases (


 or 

).

Q: Can I use Cyclopentyl Tosylate instead of Bromide? A: Yes, and it is often recommended. Tosylates are better leaving groups than bromides and can sometimes be synthesized from the alcohol more cleanly. However, they are also bulky, so the steric issue remains.

Q: The reaction mixture turned black/tarry. A: Amines oxidize easily. Ensure you are running the reaction under an inert atmosphere (Nitrogen or Argon balloon ). If using NaI, iodine liberation can also darken the solution; wash with sodium thiosulfate during workup.

References

  • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (See Section on Nucleophilic Substitution).
  • The Cesium Effect: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines." Journal of Organic Chemistry.

  • Amine Purification: Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry. 3rd Ed. CRC Press.

resolving hygroscopicity issues with N-(2-aminoethyl)-N-methylcyclopentanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Hygroscopicity Resolution & Solid-State Optimization Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Solid-State Chemist

Executive Summary

You are encountering deliquescence or extreme hygroscopicity with salts of N-(2-aminoethyl)-N-methylcyclopentanamine (Check CAS: Structure-Analogous to 1-cyclopentyl-N-methyl-1,2-ethanediamine).

This molecule presents a classic solid-state challenge: it is a flexible aliphatic diamine . The high rotational freedom of the ethyl chain, combined with two high-pKa basic centers, makes the formation of a stable, high-lattice-energy crystal difficult, particularly with small counterions like Chloride (Cl⁻).

This guide provides a root-cause analysis and a validated workflow to engineer a stable solid form.

Module 1: Immediate Troubleshooting (The "Puddle" Phase)

Q: My HCl salt has turned into an oil/gum upon exposure to air. Is it degraded?

A: Likely not. It has undergone deliquescence . The critical relative humidity (CRH) of diamine di-hydrochlorides is often very low (<30% RH). The salt absorbs atmospheric water until it dissolves in its own sorbed moisture.

Recovery Protocol:

  • Do not heat blindly. Heating a gummy salt often leads to decomposition or "oiling out" rather than crystallization.

  • Azeotropic Drying: Dissolve the gum in anhydrous Ethanol/Toluene (1:1). Rotary evaporate to remove water via azeotrope.

  • Lyophilization (Freeze Drying): If the material is water-soluble, dissolve in minimal water, freeze, and sublime the ice. This yields an amorphous solid which is easier to handle for subsequent recrystallization, though still hygroscopic.

Q: How do I handle the current batch for immediate use?

A: Use a "Solution Dosing" strategy. Instead of weighing the sticky solid, dissolve the entire batch in a known volume of dry methanol or DMSO to create a standardized stock solution (e.g., 1.0 M). Aliquot by volume rather than weight to ensure stoichiometry in downstream reactions.

Module 2: Root Cause & Salt Selection Strategy

Q: Why is the HCl salt failing?

A: The "Lattice Energy vs. Hydration Energy" imbalance.

  • The Molecule: The ethyl chain allows significant conformational flexibility, preventing tight packing.

  • The Counterion: Chloride is a "hard" base with high charge density. It has a high affinity for water ($ \Delta H_{hyd} \approx -381 \text{ kJ/mol} $).

  • The Result: The crystal lattice is too weak to prevent water molecules from penetrating and coordinating with the chloride ions.

Q: Which counterions should I screen to fix this?

A: You must increase the hydrophobicity of the anion and improve packing efficiency. We recommend a Hierarchical Salt Screen .

Table 1: Recommended Counterions for Aliphatic Diamines
PriorityCounterionpKa (Acid)RationaleStoichiometry Target
Tier 1 Fumarate 3.03, 4.44Planar, dicarboxylic. Often forms stable H-bond networks bridging the two amines.1:1 (Mono-salt)
Tier 1 Succinate 4.21, 5.64Similar to fumarate but flexible. Good for 1:1 salts.1:1
Tier 2 Tosylate -1.34Large, lipophilic aromatic ring disrupts water channels.1:2 or 1:1
Tier 2 Napsylate -2.8Very bulky/lipophilic. Excellent for reducing solubility and hygroscopicity.1:1
Tier 3 Oxalate 1.25, 4.27Warning: Toxic. Only use if for non-clinical intermediates. Forms very high lattice energy salts.1:1

Critical Mechanism: For diamines, a 1:1 stoichiometry with a dicarboxylic acid (like Fumaric acid) is often superior to a 1:2 stoichiometry with a mono-acid. The dicarboxylate anion can "clamp" the two amine centers, reducing conformational freedom and excluding water.

Module 3: Validated Experimental Protocols

Protocol A: The "Slow-Cool" Salt Screening Workflow

Do not just add acid and rotovap. That produces amorphous material.

  • Preparation: Dissolve 100 mg of free base in 10 volumes (1 mL) of Isopropyl Acetate (IPAc) or Ethyl Acetate .

    • Why IPAc? It has low water solubility, preventing hygroscopic oiling.

  • Acid Addition: Add 1.05 equivalents of the acid (dissolved in MeOH if solid).

  • Seeding/Maturation:

    • Heat to 50°C for 30 mins.

    • Cool slowly to RT (0.1°C/min).

    • Crucial Step: If oiling occurs, perform temperature cycling (Heat to 50°C, cool to 10°C, repeat 4x) to promote crystal nucleation over amorphous precipitation.

  • Isolation: Filter under nitrogen atmosphere.

Protocol B: Dynamic Vapor Sorption (DVS) Proxy

If you lack a DVS instrument, use this benchtop method to validate stability.

  • Dry the isolated salt to constant weight.

  • Place 50 mg in an open vial inside a desiccator containing a saturated solution of NaCl (creates ~75% RH environment).

  • Weigh at T=0, 1h, 4h, 24h.

  • Pass Criteria: < 2% weight gain after 24h.

Module 4: Decision Logic & Visualization

The following diagram outlines the logical flow for stabilizing your amine salt.

SaltSelectionStrategy Start Start: Hygroscopic HCl Salt CheckStoich Check Stoichiometry (Is it Di-HCl?) Start->CheckStoich SwitchStoich Attempt Mono-Salt (1:1) Limit protonation to primary amine CheckStoich->SwitchStoich Yes (High Charge Density) ScreenAnions Screen Lipophilic Counterions (Tosylate, Napsylate) CheckStoich->ScreenAnions No (Already 1:1) ScreenDicarb Screen Dicarboxylic Acids (Fumarate, Succinate) SwitchStoich->ScreenDicarb Preferred Path CrystTech Optimize Crystallization (Solvent Switch: IPAc/MTBE) ScreenAnions->CrystTech ScreenDicarb->CrystTech DVSCheck DVS / Hygroscopicity Test CrystTech->DVSCheck DVSCheck->ScreenAnions Still Hygroscopic Success Stable Solid Form DVSCheck->Success <2% Water Uptake

Caption: Decision matrix for optimizing salt forms of aliphatic diamines. Priority is given to altering stoichiometry and anion hydrophobicity.

Module 5: Storage & Handling Specifications

If you must use the hygroscopic form (e.g., for regulatory reasons), adhere to these strict handling codes:

  • Glovebox Mandatory: Handle only under

    
     or Ar atmosphere.
    
  • Packaging: Double LDPE bags inside an HDPE drum/bottle. Place desiccant sachets (Silica or Molecular Sieves) between the bags, never in direct contact with the product.

  • Headspace: Purge container headspace with Argon before sealing.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (The definitive guide on salt selection criteria and pKa matching).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanisms of salt solubility and hygroscopicity).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Statistical analysis of counterion frequency and success rates).

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